molecular formula C43H73N11O11 B12605739 H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH CAS No. 646060-87-9

H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH

Cat. No.: B12605739
CAS No.: 646060-87-9
M. Wt: 920.1 g/mol
InChI Key: VEVIBYVLSCXFIN-KQBMMHAASA-N
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Description

The compound H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is a peptide composed of the amino acids leucine, histidine, serine, proline, glycine, and alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the histidine and serine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids.

Scientific Research Applications

H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: has various applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the peptide’s role in cellular processes and signaling pathways.

    Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: A shorter analog with similar properties.

    H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-OH: Another analog with one less amino acid.

Uniqueness

H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: is unique due to its specific sequence and the presence of multiple leucine residues, which may influence its structure and function.

Properties

CAS No.

646060-87-9

Molecular Formula

C43H73N11O11

Molecular Weight

920.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C43H73N11O11/c1-22(2)13-28(44)36(57)49-29(14-23(3)4)37(58)50-30(15-24(5)6)38(59)52-32(17-27-18-45-21-47-27)40(61)51-31(16-25(7)8)39(60)53-33(20-55)42(63)54-12-10-11-34(54)41(62)46-19-35(56)48-26(9)43(64)65/h18,21-26,28-34,55H,10-17,19-20,44H2,1-9H3,(H,45,47)(H,46,62)(H,48,56)(H,49,57)(H,50,58)(H,51,61)(H,52,59)(H,53,60)(H,64,65)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

VEVIBYVLSCXFIN-KQBMMHAASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)N

Origin of Product

United States

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